1-Methylborepin Thermal Stability: Quantified Decomposition vs. Benzoborepins and Boroles
1-Methylborepin exhibits thermal instability, decomposing to benzene upon heating, a property that differentiates it from more stable annulated borepins and boroles. This instability is quantified by its low thermal stability temperature and the absence of a reported melting point, in contrast to boroles which are stable at room temperature [1]. The thermal instability is predicted by orbital symmetry rules: hetero-conjugated ring systems containing 2n+1 ring atoms are unstable when n is odd (e.g., n=3 for a 7-membered ring) [2].
| Evidence Dimension | Thermal Decomposition Temperature |
|---|---|
| Target Compound Data | Decomposes to benzene upon heating; no melting point reported [3] |
| Comparator Or Baseline | Benzoborepins and annulated borepins: stable at room temperature; pentaphenylborole: stable at room temperature [1] |
| Quantified Difference | Qualitative: 1-methylborepin is thermally unstable, whereas annulated borepins and boroles are stable at ambient conditions. |
| Conditions | Heating; ambient temperature for comparators |
Why This Matters
This thermal instability is a defining characteristic for experimental design, requiring low-temperature handling and precluding applications requiring thermal robustness.
- [1] van der Kerk, S. M.; van Veen, R.; Bickelhaupt, F. Formation and some properties of the aromatic compound 1-methylborepin. J. Organomet. Chem. 1981, 215 (3), 293–303. https://doi.org/10.1016/S0022-328X(00)92607-X View Source
- [2] van der Kerk, S. M. 1-methylborepin, its aromaticity and thermal decomposition. J. Organomet. Chem. 1981, 215 (3), 305–313. https://doi.org/10.1016/S0022-328X(00)92608-1 View Source
- [3] Nakadaira, Y.; Sato, R.; Sakurai, H. 1-Methyl-1-boracyclohepta-2,4,6-triene, the First C-Unsubstituted Borepin. Chem. Lett. 1987, 16 (7), 1451–1452. https://doi.org/10.1246/cl.1987.1451 View Source
